molecular formula C9H13N3O3 B2830761 ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 1946818-00-3

ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B2830761
CAS No.: 1946818-00-3
M. Wt: 211.221
InChI Key: SWZKKXBUVYFGAM-UHFFFAOYSA-N
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Description

ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of catalysts and solvents, can enhance the efficiency and scalability of the process. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with varying functional groups.

Scientific Research Applications

ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-carbamoyl-1-methylpyrazole-3-carboxylate
  • Ethyl 5-carbamoyl-1-phenylpyrazole-3-carboxylate
  • Ethyl 5-carbamoyl-1-propylpyrazole-3-carboxylate

Uniqueness

ethyl 5-carbamoyl-1-ethyl-1H-pyrazole-3-carboxylate is unique due to its specific ethyl and carbamoyl substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-carbamoyl-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-3-12-7(8(10)13)5-6(11-12)9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKKXBUVYFGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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